4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine
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Overview
Description
4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is a complex organic compound that features a piperidine ring bonded to an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[4,5-b]pyridine core can be synthesized through the reaction of 2-aminopyridine with aldehydes or ketones in the presence of an acid catalyst . The piperidine ring can be introduced via nucleophilic substitution reactions involving benzyl halides and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties, including analgesic and antipsychotic effects.
Uniqueness
4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of the imidazo[4,5-b]pyridine and piperidine moieties allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C19H22N4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H22N4/c1-22-18-17(8-5-11-20-18)21-19(22)23-12-9-16(10-13-23)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 |
InChI Key |
YLOSGONHJDXNDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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